Exo1 Exo1 Cell-permeable, reversible inhibitor of vesicular trafficking between endoplasmic reticulum and the Golgi apparatus. Inhibits exocytosis with an IC50 of approx. 20 μM. Rapidly releases Arf1 from Golgi membranes. Has similar mechanism of action to brefeldin A.
Reversible inhibitor of vesicular trafficking between endoplasmic reticulum and Golgi apparatus. Modifies Golgi ADP-ribosylation factor (ARF)1 GTPase activity and inhibits exocytosis (IC50 ~ 20 mM).
Brand Name: Vulcanchem
CAS No.: 461681-88-9
VCID: VC0004419
InChI: InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
SMILES: COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Molecular Formula: C15H12FNO3
Molecular Weight: 273.26 g/mol

Exo1

CAS No.: 461681-88-9

Cat. No.: VC0004419

Molecular Formula: C15H12FNO3

Molecular Weight: 273.26 g/mol

* For research use only. Not for human or veterinary use.

Exo1 - 461681-88-9

CAS No. 461681-88-9
Molecular Formula C15H12FNO3
Molecular Weight 273.26 g/mol
IUPAC Name methyl 2-[(4-fluorobenzoyl)amino]benzoate
Standard InChI InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
Standard InChI Key KIAPWMKFHIKQOZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Chemical Identity and Structural Properties

Exo1 is a benzoic acid derivative with a molecular formula of C15H12FNO3\text{C}_{15}\text{H}_{12}\text{FNO}_{3} and a molecular weight of 273.263 g/mol . Its structure features a methyl ester group at the carboxyl terminus and a 4-fluorobenzoyl moiety linked to an aminobenzoic acid backbone (Fig. 1A) . The compound’s purity, as reported by commercial vendors, exceeds 98%, with HPLC validation confirming its stability .

Table 1: Chemical and Physical Properties of Exo1

PropertyValue
Molecular FormulaC15H12FNO3\text{C}_{15}\text{H}_{12}\text{FNO}_{3}
Molecular Weight273.263 g/mol
CAS Number75541-83-2
MDL NumberMFCD00028104
Purity≥98% (HPLC)
IC50 (ER-to-Golgi traffic inhibition)≈20 μM

The compound’s structural analogs, such as m-Exo1 (3-(4-fluorobenzoylamino)-benzoic acid methyl ester), lack biological activity, underscoring the specificity of its functional groups .

Mechanism of Action: Disrupting Golgi-ER Dynamics

ARF1 Release Without GEF Inhibition

Exo1’s unique mechanism allows researchers to decouple ARF1 activation from downstream lipid-modifying events. While BFA stabilizes ARF-GDP complexes by blocking GEFs, Exo1 triggers ARF1 dissociation independently, enabling studies on ARF1’s role in Golgi tubulation versus Bars50-mediated fatty acid exchange .

Selectivity Across Cell Types

Exo1 exhibits broad efficacy across polarized and nonpolarized mammalian cells, including HeLa, MDCK, and CHO cells, with consistent IC50 values (~20 μM) . Its effects are reversible upon washout, facilitating time-resolved experiments on membrane traffic .

Comparative Analysis with Brefeldin A

Table 2: Exo1 vs. Brefeldin A (BFA)

ParameterExo1BFA
Primary TargetARF1 membrane associationARF-GEFs (e.g., BIG1/2)
CtBP/Bars50 ModificationNo ADP-ribosylation Induces ADP-ribosylation
Trans-Golgi Network (TGN) IntegrityPreserved Disrupted
ReversibilityYesPartial

This distinction positions Exo1 as a complementary tool to BFA, particularly for studying ARF1-independent processes in Golgi maintenance .

Research Applications and Experimental Findings

Elucidating Golgi-ER Retrograde Transport

Exo1 has been instrumental in mapping retrograde trafficking pathways. For instance, in MDCK cells, Exo1 treatment blocks the ER export of vesicular stomatitis virus glycoprotein (VSVG ts-GFP), as evidenced by retained endoglycosidase H sensitivity . Similar effects were observed for transferrin and MHC class I, confirming its broad applicability .

Probing Lipid Metabolism and Membrane Curvature

By sparing Bars50’s fatty acid exchange activity, Exo1 has clarified the role of lipid composition in Golgi tubulation. Studies show that Bars50-mediated lipid remodeling facilitates membrane curvature generation, independent of ARF1-driven vesicle formation .

Future Directions

Ongoing research aims to identify Exo1’s molecular target(s) using chemical proteomics. Unraveling its binding partners could reveal novel regulators of Golgi-ER dynamics and inform the design of next-generation inhibitors with enhanced potency .

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